molecular formula C8H8N2O2S B1525056 5-Cyano-2-methylbenzene-1-sulfonamide CAS No. 1248118-80-0

5-Cyano-2-methylbenzene-1-sulfonamide

Cat. No.: B1525056
CAS No.: 1248118-80-0
M. Wt: 196.23 g/mol
InChI Key: IAHUULOIHAFWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H8N2O2S. It is characterized by a benzene ring substituted with a cyano group (-CN) at the 5th position, a methyl group (-CH3) at the 2nd position, and a sulfonamide group (-SO2NH2) at the 1st position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration and Reduction: One common synthetic route involves the nitration of 2-methylbenzene-1-sulfonamide followed by reduction to introduce the cyano group.

  • Cyanation: Direct cyanation of 2-methylbenzene-1-sulfonamide using electrophilic cyanating agents such as N-cyano-N-phenyl-para-toluenesulfonamide (NCTS) under BF3·OEt2 catalysis.

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the sulfonamide group to sulfonic acid.

  • Reduction: Reduction reactions can reduce the cyano group to an amine.

  • Substitution: Substitution reactions can replace the cyano or sulfonamide groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles and electrophiles under different reaction conditions.

Major Products Formed:

  • Oxidation: 5-Cyano-2-methylbenzene-1-sulfonic acid.

  • Reduction: 5-Cyano-2-methylbenzene-1-amine.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Cyano-2-methylbenzene-1-sulfonamide is C8H8N2O2SC_8H_8N_2O_2S. It features a benzene ring with a cyano group at the 5th position, a methyl group at the 2nd position, and a sulfonamide group at the 1st position. This configuration allows it to participate in diverse chemical reactions.

Chemistry

This compound is primarily utilized as an intermediate in the synthesis of more complex organic compounds. Its reactivity is beneficial for creating derivatives that can be used in various chemical processes.

Synthetic Routes:

  • Nitration and Reduction: Involves nitrating 2-methylbenzene-1-sulfonamide followed by reduction to introduce the cyano group.
  • Cyanation: Direct cyanation using electrophilic cyanating agents under specific catalytic conditions.

Biology

In biological research, this compound serves as a valuable tool for studying enzyme inhibition and biochemical assays.

Mechanisms of Action:

  • Enzyme Inhibition: It can inhibit bacterial dihydropteroate synthase, disrupting folate synthesis crucial for bacterial growth.
  • COX-2 Inhibition: Similar to other sulfonamides, it may selectively inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer pathways.

Industrial Applications

This compound is also employed in the production of dyes, pigments, and various industrial chemicals. Its unique functional groups enable it to react with other compounds to form valuable products.

The biological activity of this compound can be summarized in the following table:

Activity TypeObservations/FindingsReferences
AntimicrobialInhibits growth of various bacteria
Anti-inflammatoryPotential COX-2 inhibitor, reducing inflammation
AnticancerExhibits cytotoxic effects on cancer cell lines

Case Studies

  • Anticancer Activity:
    A study evaluated the anticancer potential of several sulfonamide derivatives, including this compound against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating its potential as a therapeutic agent.
  • COX-2 Selectivity:
    Research indicates that compounds similar to this compound exhibit selectivity for COX-2 over COX-1, making them promising candidates for developing anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has low gastrointestinal absorption but remains effective when administered in appropriate dosages. Its limited permeability across the blood-brain barrier may enhance its safety profile for peripheral applications.

Mechanism of Action

The mechanism by which 5-cyano-2-methylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 5-Methoxy-2-methylbenzene-1-sulfonamide 2. 5-Cyano-2-methylbenzenesulfonyl chloride 3. 3-Fluoro-5-methylbenzene-1-sulfonamide 4. Ethyl 5-cyano-2-(1-fluoroethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate 5. Methyl 4-((benzyloxy)carbonyl)oxy)-3-cyano-2-methylbenzene-1-carboxylate

Uniqueness: 5-Cyano-2-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its cyano group provides reactivity for nucleophilic addition, while the sulfonamide group offers potential for hydrogen bonding and metal coordination.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

5-Cyano-2-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity, covering its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N2O2S, characterized by a sulfonamide group attached to a cyano-substituted aromatic ring. Its structure is significant for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition disrupts bacterial growth and replication.
  • COX-2 Inhibition : Similar to other benzenesulfonamides, this compound may exhibit selective inhibition of cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer pathways .

Biological Activity Data

Activity TypeObservations/FindingsReferences
AntimicrobialInhibits growth of various bacteria
Anti-inflammatoryPotential COX-2 inhibitor, reducing inflammation
AnticancerExhibits cytotoxic effects on cancer cell lines

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has low gastrointestinal absorption but can act effectively when administered in appropriate dosages. It is hypothesized to have minimal blood-brain barrier permeability, which may limit central nervous system effects but enhance its safety profile in peripheral applications .

1. Anticancer Activity

A study evaluated the anticancer potential of sulfonamide derivatives, including this compound, against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as a therapeutic agent against specific tumors .

2. COX-2 Selectivity

Research has shown that compounds with similar structures to this compound exhibit selectivity for COX-2 over COX-1. This selectivity is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Properties

IUPAC Name

5-cyano-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-6-2-3-7(5-9)4-8(6)13(10,11)12/h2-4H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHUULOIHAFWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248118-80-0
Record name 5-cyano-2-methylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyano-2-methylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Cyano-2-methylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
5-Cyano-2-methylbenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Cyano-2-methylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-Cyano-2-methylbenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
5-Cyano-2-methylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.